![molecular formula C9H7N3O2 B2410774 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1344359-26-7](/img/structure/B2410774.png)
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one
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Overview
Description
This compound is a derivative of pyridine and oxadiazole . It is also known as Ethanone, 1-(3-pyridinyl)- . It is a positive allosteric modulator of the α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This has been linked to affect on everyday brain function including cognitive function and pain alleviation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of substituted benzaldehyde and compound 2 in 1,4-dioxane, with a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, poured into cold water, and the crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight is 121.1366 .Scientific Research Applications
Antimicrobial Activity
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and its derivatives have demonstrated significant antimicrobial activity. For instance, a study by Salimon, Salih, and Hussien (2011) synthesized a compound from 2-(pyridine-2-ylamino)acetohydrazide, which showed considerable antimicrobial effects with minimum inhibitory concentrations ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Antitumor Activity
The compound has also been explored for its potential in antitumor applications. A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their in vitro anti-cancer activity. They found that certain compounds exhibited good potency, indicating potential as antitumor agents (Maftei et al., 2016).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of derivatives of this compound. For example, a study by El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, providing valuable insights into the structural and chemical properties of these compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Coordination Polymers
The compound has been used in the synthesis of coordination polymers. Wu et al. (2017) synthesized new ligands incorporating 1,3,4-oxadiazole and found that the counter-anion plays a significant role in the structural assemblies of the polymers (Wu et al., 2017).
Optical Properties
Research has also delved into the optical properties of derivatives of this compound. Zhang et al. (2005) identified a derivative as a novel apoptosis inducer with potential anticancer properties, showcasing its relevance in medical applications (Zhang et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains .
Mode of Action
Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression . Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth .
Biochemical Pathways
Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation . The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells .
Result of Action
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa . Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial .
properties
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUKADLLHSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NO1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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